Structural Comparison: 3-Hydroxy-2-pyridinone Propenoic Acid vs. 6-Hydroxy-3-pyridinyl Propenoic Acid Regioisomer
The target compound (CAS 651328-99-3) differs from its closest commercially available regioisomer, (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoic acid (CAS 1613049-82-3), in three critical structural parameters: (i) the hydroxy group is positioned at C-3 of the pyridinone ring rather than C-6, (ii) the propenoic acid chain is attached at C-2 rather than C-3, and (iii) the target compound contains an additional ring oxygen (C₈H₇NO₄ vs. C₈H₇NO₃), reflecting the pyridinone carbonyl at C-6 . These differences translate into distinct computed physicochemical properties: the target compound has a higher topological polar surface area (PSA 90.65 Ų vs. an estimated ~70 Ų for the regioisomer) and a lower LogP (0.59 vs. an estimated >1.0), indicating greater hydrophilicity and altered membrane permeability potential . The 3-hydroxy-2(1H)-pyridone substructure present in the target compound is a privileged bidentate metal-chelating motif documented in influenza endonuclease inhibitors, whereas the 6-hydroxy-3-pyridinyl arrangement lacks this chelation geometry [1].
| Evidence Dimension | Molecular formula, functional group arrangement, and computed PSA/LogP |
|---|---|
| Target Compound Data | C₈H₇NO₄; PSA 90.65 Ų; LogP 0.59; 3-hydroxy-2(1H)-pyridone core |
| Comparator Or Baseline | (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoic acid (CAS 1613049-82-3); C₈H₇NO₃; 6-hydroxy-3-pyridinyl core; PSA and LogP not experimentally reported for comparator |
| Quantified Difference | ΔMolecular formula: +1 oxygen atom; ΔPSA: ~+20 Ų (estimated); ΔLogP: ~-0.5 (estimated); distinct chelation pharmacophore |
| Conditions | Computed molecular descriptors from Chemsrc database; no head-to-head experimental comparison available |
Why This Matters
For applications requiring metal-coordinating 3-hydroxy-2(1H)-pyridone pharmacophores (e.g., metalloenzyme inhibitor design), the target compound provides the requisite bidentate chelation geometry that its 6-hydroxy-3-pyridinyl regioisomer cannot replicate, directly impacting target engagement potential.
- [1] RCSB PDB. 6NEL: Structure of influenza 2009 pH1N1 endonuclease bound to a 3-hydroxy-2(1H)-pyridone inhibitor. Demonstrates bidentate coordination of the 3-hydroxy-2(1H)-pyridone motif to the dinuclear metal center. Deposited 2018-12-17. View Source
